![molecular formula C25H22O9S B2612168 (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 859659-87-3](/img/structure/B2612168.png)
(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
Compounds containing methoxybenzenesulfonate groups, such as zinc phthalocyanine derivatives, demonstrate significant potential in photodynamic therapy (PDT) for cancer treatment. The zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, exhibits excellent fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These properties are crucial for Type II photodynamic therapy mechanisms, highlighting their utility in the selective destruction of cancer cells through light-induced reactions (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Novel quinazolinone derivatives synthesized from compounds including methoxybenzenesulfonate structures have been assessed for their antimicrobial activities. These synthesized compounds were evaluated against various microbial strains, indicating the potential of methoxybenzenesulfonate-containing compounds in developing new antimicrobial agents. This reflects on the broader scope of using such compounds in scientific research aimed at combating infectious diseases (Habib, Hassan, & El‐Mekabaty, 2012).
Catalytic Applications in Organic Synthesis
Sulfonated Schiff base copper(II) complexes derived from methoxybenzenesulfonate structures serve as efficient and selective catalysts in the oxidation of alcohols. These complexes, synthesized from reactions involving sulfamethoxazole or sulfisoxazole and substituted salicylaldehydes, exhibit remarkable catalytic activity and selectivity. They offer a green chemistry approach to organic synthesis, underlining the importance of such compounds in facilitating environmentally friendly chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).
Luminous Properties for Optical Applications
Luminescent ladder-like lanthanide coordination polymers constructed with 4-hydroxybenzenesulfonate, exhibiting similarities to methoxybenzenesulfonate functionalities, showcase unique optical properties. Such materials are of interest for their potential applications in optical devices, sensors, and as materials within the field of photonics, highlighting the versatility of methoxybenzenesulfonate-related compounds in scientific research geared towards the development of advanced materials (Yang, Rivers, McCarty, Wiester, & Jones, 2008).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Biochemical Pathways
Tmp-containing compounds have been associated with various pathways related to their targets, leading to downstream effects such as anti-cancer, anti-fungal, anti-bacterial, antiviral, and anti-parasitic activities .
Result of Action
Tmp-containing compounds have demonstrated significant efficacy against various diseases, indicating their potential as valuable agents across a wide range of biomedical applications .
properties
IUPAC Name |
[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O9S/c1-29-16-5-8-18(9-6-16)35(27,28)34-17-7-10-19-20(14-17)33-21(24(19)26)11-15-12-22(30-2)25(32-4)23(13-15)31-3/h5-14H,1-4H3/b21-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLQGBWMAOUIDE-NHDPSOOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O9S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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